molecular formula C10H13ClFN5O4 B570456 N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide CAS No. 1140251-30-4

N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide

Cat. No. B570456
CAS RN: 1140251-30-4
M. Wt: 321.693
InChI Key: GIFVSTNLGMIVGT-AQZRFWRFSA-N
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Description

This compound is a clofarabine related compound . Clofarabine is a second-generation purine nucleoside analog, an antimetabolite that inhibits DNA synthesis and resists deamination by adenosine deaminase . It’s an antineoplastic, meaning it’s used in the treatment of cancer .


Molecular Structure Analysis

The compound has a molecular formula of C10H13ClFN5O4 and a molecular weight of 321.69 . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sugar moiety (a five-membered ring with oxygen) attached to it . The (2S,3S,4R,5R) notation indicates the configuration of the chiral centers in the molecule .


Physical And Chemical Properties Analysis

The compound appears as a beige solid . It’s slightly soluble in DMSO and methanol . It has a melting point of over 178°C .

Scientific Research Applications

Synthetic Chemistry Reference Tools

This compound is used in synthetic chemistry reference tools. It’s a part of the compounds used for oligonucleotide analysis and therapeutic research . It’s also used in the study of nucleotides and nucleosides .

Glucose Uptake Studies

The compound is structurally similar to 2-deoxy-2-fluoro-D-glucose (FDG), which is used in studies of glucose uptake. For instance, FDG is used as a tracer for rapid tumor detection . It’s also used to study glucose uptake in mice with radiation and burn injuries .

Cancer Research

The compound’s similarity to FDG also makes it relevant in cancer research. FDG imaging has profoundly modified the daily activity of most nuclear medicine services. The diagnostic accuracy and the predictive power of PET/CT imaging, coupled with its user-friendly procedure, have made this technique a clinical revenue for the link between glucose consumption and cancer aggressiveness .

Metabolite Studies

The compound is categorized under metabolites, which are the intermediates and products of metabolism. As such, it could be used in studies related to metabolism .

Nucleobase, Nucleoside & Nucleotide Derivatives

This compound falls under the category of nucleobase, nucleoside, and nucleotide derivatives. These compounds are essential for all life forms, as they form the building blocks of DNA and RNA, and are critical for processes like protein synthesis, cell division, and immune response .

Adenosine Receptor Studies

The compound is also related to adenosine receptors. Adenosine receptors play a role in the central nervous system and peripheral tissues, regulating coronary blood flow, heart rate, and neurotransmitter release in the brain .

Mechanism of Action

As a clofarabine related compound, it likely shares a similar mechanism of action. Clofarabine is known to inhibit DNA synthesis and resist deamination by adenosine deaminase .

properties

IUPAC Name

N-[4-amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN5O4/c11-10-15-7(13)5(14-2-18)8(17-10)16-9-4(12)6(20)3(19)1-21-9/h2-4,6,9,19-20H,1H2,(H,14,18)(H3,13,15,16,17)/t3-,4+,6-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFVSTNLGMIVGT-AQZRFWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](O1)NC2=NC(=NC(=C2NC=O)N)Cl)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide

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